2,3-Dichloroaniline
Overview
Description
2,3-Dichloroaniline is an organic compound with the chemical formula C6H5Cl2N. It is one of several isomers of dichloroaniline, characterized by the presence of two chlorine atoms attached to the benzene ring at the 2 and 3 positions, and an amino group at the 1 position. This compound is a colorless oil, although commercial samples may appear colored due to impurities .
Mechanism of Action
Target of Action
2,3-Dichloroaniline (2,3-DCA) is a chemical compound that consists of an aniline ring substituted with two chlorine atoms
Mode of Action
It’s known that dichloroanilines, including 2,3-dca, can interact with biological molecules, potentially altering their function
Biochemical Pathways
The degradation of 2,3-DCA has been studied in certain bacterial species. For instance, a gene encoding Catechol 2,3-dioxygenase (CD-2,3) was cloned from a 3,4-dichloroaniline degrading bacterium Pseudomonas sp. KB35B . The common microbial degradation pathway for DCA is via transformation to 3,4-dichloroaniline, which is then metabolized through two different metabolic pathways: dehalogenation and hydroxylation .
Pharmacokinetics
It’s known that the compound is a solid at room temperature, with a melting point of 20-25 °c and a boiling point of 252 °c . These properties could influence its absorption and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-DCA. For example, the compound’s degradation can be influenced by the presence of certain bacteria in the environment . Additionally, the compound’s persistence in soil and aquatic environments can lead to its widespread presence, posing a threat to non-target organisms .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,3-Dichloroaniline are largely determined by its interactions with various biomolecules. It has been observed that this compound can be degraded by certain strains of bacteria via dichloroaminophenol
Cellular Effects
The cellular effects of this compound are complex and multifacetedThis includes potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
It is known that certain dichloroanilines can induce fatty liver in zebrafish larvae .
Metabolic Pathways
It is known that certain bacteria can degrade this compound via dichloroaminophenol
Transport and Distribution
It is likely that it interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichloroaniline is typically synthesized through the hydrogenation of 2,3-dichloronitrobenzene. The reaction involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound involves the catalytic hydrogenation of 2,3-dichloronitrobenzene. The process is carried out in a hydrogenator with activated carbon-supported palladium or platinum catalysts. The reaction conditions include temperatures ranging from 50 to 150 degrees Celsius and pressures between 0.5 to 3.0 megapascals. The reaction time typically ranges from 2 to 8 hours .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: The compound can be reduced to form 2,3-dichlorobenzene.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products:
Oxidation: 2,3-Dichloronitrobenzene.
Reduction: 2,3-Dichlorobenzene.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloroaniline has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and optical brighteners.
Biology: The compound is studied for its effects on microbial degradation and environmental impact.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug synthesis.
Comparison with Similar Compounds
2,3-Dichloroaniline is one of six isomers of dichloroaniline. The other isomers include:
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison:
2,4-Dichloroaniline: Has chlorine atoms at the 2 and 4 positions, used in the production of herbicides.
2,5-Dichloroaniline: Chlorine atoms at the 2 and 5 positions, used in dye synthesis.
2,6-Dichloroaniline: Chlorine atoms at the 2 and 6 positions, used in the synthesis of pharmaceuticals.
3,4-Dichloroaniline: Chlorine atoms at the 3 and 4 positions, used in the production of pesticides.
3,5-Dichloroaniline: Chlorine atoms at the 3 and 5 positions, used in the synthesis of dyes and pigments.
This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
2,3-dichloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPSAOUFIJSKOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N, Array | |
Record name | DICHLOROANILINES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3127 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,3-DICHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040696 | |
Record name | 2,3-Dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dichloroanilines appears as an amber to brown crystalline solid. Shipped as a solid or in a liquid carrier. Insoluble in water. It is toxic by skin absorption and by inhalation. Produces toxic oxides of nitrogen during combustion. Used in the manufacture of dyes and pesticides., Colorless solid or liquid; mp = 24 deg C; [ICSC] Solid; mp = 23-24 deg C; [Alfa Aesar MSDS], COLOURLESS CRYSTALS OR LIQUID. | |
Record name | DICHLOROANILINES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3127 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,3-Dichloroaniline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19448 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2,3-DICHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
252 °C | |
Record name | 2,3-DICHLOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5433 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,3-DICHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
>112 °C (closed cup), >112 °C c.c. | |
Record name | 2,3-DICHLOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5433 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,3-DICHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
VERY SOL IN ETHER; SLIGHTLY SOL IN PETROLEUM ETHER, BENZENE, Sol in alcohol, acetone, Solubility in water: none | |
Record name | 2,3-DICHLOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5433 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,3-DICHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.383 @ 25 °C, Relative density (water = 1): 1.383 | |
Record name | 2,3-DICHLOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5433 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,3-DICHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 5.6 | |
Record name | 2,3-DICHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.02 [mmHg], Vapor pressure, Pa at 25 °C: | |
Record name | 2,3-Dichloroaniline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19448 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2,3-DICHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
NEEDLES FROM PETROLEUM ETHER | |
CAS No. |
27134-27-6, 608-27-5 | |
Record name | DICHLOROANILINES | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3127 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,3-Dichloroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, ar,ar-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027134276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-DICHLOROANILINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 2,3-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DICHLOROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BL4F1DXVN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,3-DICHLOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5433 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,3-DICHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
24 °C | |
Record name | 2,3-DICHLOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5433 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,3-DICHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0140 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3-Dichloroaniline?
A1: this compound has a molecular formula of C6H5Cl2N and a molecular weight of 162.01 g/mol. []
Q2: How does the structure of 2,3-DCA influence its dipole moment?
A2: The presence of two chlorine atoms and an amine group in the benzene ring of 2,3-DCA contributes to its permanent dipole moment. This dipole moment can be influenced by the solvent environment, as observed in studies using benzene and carbon tetrachloride. []
Q3: How do researchers determine the dipole moment and relaxation time of 2,3-DCA?
A3: Researchers utilize dielectric relaxation spectroscopy, measuring dielectric constant (ε') and dielectric loss (ε") at specific microwave frequencies (e.g., 10.985 GHz). These measurements, often conducted in dilute solutions like 1,4-dioxane, help evaluate dipole moment (µ) and relaxation time (τ). []
Q4: What information can be derived from the study of ultrasonic velocity and related parameters in 2,3-DCA binary mixtures?
A4: Analyzing the ultrasonic velocity, along with density and viscosity measurements, in binary mixtures of 2,3-DCA with solvents like methanol and ethanol reveals information about molecular interactions, structural ordering, and stability of the mixture. []
Q5: What is a major application of 2,3-DCA in organic synthesis?
A5: this compound serves as a key starting material in the synthesis of 1-(2,3-Dichlorophenyl) piperazine hydrochloride, a crucial intermediate in the production of pharmaceuticals like aripiprazole. [, , ]
Q6: How is 2,3-DCA utilized in the synthesis of indoles?
A6: this compound derivatives, particularly N-tosyl-2,3-dichloroaniline, react with terminal alkynes in the presence of palladium-dihydroxyterphenylphosphine catalyst to yield 4-chloroindoles. This transformation allows for the one-pot synthesis of 2,4-disubstituted indoles via subsequent Suzuki-Miyaura coupling. []
Q7: Can you explain the role of 2,3-DCA in the synthesis of the rice herbicide HW-52?
A7: this compound is a crucial intermediate in synthesizing the rice herbicide HW-52 (2′,3′-dichloro-4-(ethoxymethoxy) benzanilide). Its radiolabeled form, this compound [14C(U)], allows researchers to track the herbicide's fate and behavior in the environment. []
Q8: What is the acute toxicity of 2,3-DCA to aquatic organisms like zebra fish?
A8: this compound exhibits high acute toxicity to zebra fish, with a 96-hour LC50 value of 0.49 mg/L, highlighting its potential hazard to aquatic life. [, ]
Q9: How does cadmium impact the biodegradation of 2,3,4-trichloroaniline (2,3,4-TCA) to 2,3-DCA?
A9: Cadmium inhibits the reductive dechlorination of 2,3,4-TCA to 2,3-DCA in anaerobic soil environments. The extent of inhibition depends on the concentration and speciation of soluble cadmium, influenced by factors like organic ligands. []
Q10: What alternative methods are being explored for the degradation of pollutants like 3,4-dichloroaniline?
A10: Researchers are investigating the use of mixed cultures of microorganisms, both freely suspended and immobilized in bioreactors, for the effective degradation of 3,4-dichloroaniline in industrial wastewaters. [, ]
Q11: What analytical techniques are used to detect and quantify chloroanilines like 2,3-DCA in environmental samples?
A11: Techniques like hollow fiber-based liquid phase microextraction coupled with mass spectrometry (MS/MS) enable sensitive and selective determination of trace levels of chloroanilines, including 2,3-DCA, in water samples. []
Q12: What is the significance of hydrophilic interaction liquid chromatography (HILIC) in analyzing pharmaceuticals?
A12: HILIC-MS/MS methods offer efficient separation and detection of polar compounds, making them valuable for determining trace level genotoxic impurities, such as those potentially present in aripiprazole active pharmaceutical ingredients. []
Q13: How is computational chemistry employed in the study of 2,3-DCA and related compounds?
A13: Computational tools like density functional theory (DFT) and semi-empirical methods (e.g., PM6) are used to calculate physicochemical properties of polychlorinated trans-azobenzenes (PCt-ABs), which are related to 2,3-DCA and are significant environmental contaminants. These calculations help fill data gaps and predict environmental fate and behavior. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.